molecular formula C28H36N2O B170244 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 107215-52-1

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine

Cat. No.: B170244
CAS No.: 107215-52-1
M. Wt: 416.6 g/mol
InChI Key: DFXJGRXRHRVQAT-UHFFFAOYSA-N
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Description

    Starting Materials: The biphenyl intermediate and pentyl bromide.

    Reaction: The biphenyl intermediate undergoes an etherification reaction with pentyl bromide in the presence of a base like sodium hydride to introduce the pentyloxy group.

  • Formation of the Pyrimidine Ring:

      Starting Materials: The pentyloxy-substituted biphenyl and heptyl bromide.

      Reaction: The final step involves the cyclization of the pentyloxy-substituted biphenyl with heptyl bromide in the presence of a base such as sodium amide to form the pyrimidine ring.

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    • Formation of the Biphenyl Intermediate:

        Starting Materials: 4-Bromophenol and 4-Iodophenylpentane.

        Reaction: The biphenyl intermediate is synthesized through a Suzuki coupling reaction, where 4-bromophenol reacts with 4-iodophenylpentane in the presence of a palladium catalyst and a base such as potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and pentyloxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

      Reduction: Reduction reactions can target the pyrimidine ring or the biphenyl moiety, potentially leading to hydrogenated derivatives.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions if present.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

      Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

      Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.

    Major Products:

      Oxidation: Products include heptyl alcohol, heptanal, and heptanoic acid.

      Reduction: Products include hydrogenated pyrimidine derivatives and reduced biphenyl compounds.

      Substitution: Products depend on the nucleophile used, resulting in various substituted pyrimidine and biphenyl derivatives.

    Scientific Research Applications

    Chemistry:

      Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

      Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Biology and Medicine:

      Pharmaceuticals: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

      Biological Probes: It can be used as a molecular probe to study biological systems and interactions.

    Industry:

      Polymer Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

      Coatings and Adhesives: It is explored for use in high-performance coatings and adhesives due to its chemical stability and functional groups.

    Mechanism of Action

    The mechanism of action of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The biphenyl and pyrimidine moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    • 5-Heptyl-2-(4’-methoxy-[1,1’-biphenyl]-4-yl)pyrimidine
    • 5-Heptyl-2-(4’-ethoxy-[1,1’-biphenyl]-4-yl)pyrimidine
    • 5-Heptyl-2-(4’-butoxy-[1,1’-biphenyl]-4-yl)pyrimidine

    Comparison:

    • Structural Differences: The primary difference lies in the substituent on the biphenyl moiety (methoxy, ethoxy, butoxy, pentyloxy).
    • Chemical Properties: These differences can influence the compound’s solubility, melting point, and reactivity.
    • Applications: While all these compounds may have similar applications, the specific substituent can affect their performance in materials science, pharmaceuticals, and other fields.

    Properties

    IUPAC Name

    5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DFXJGRXRHRVQAT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H36N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    416.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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